(Pentan-3-yl)(1-phenylethyl)amine
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Overview
Description
(Pentan-3-yl)(1-phenylethyl)amine is an organic compound with the molecular formula C13H21N It is a derivative of phenylethylamine, featuring a pentan-3-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(Pentan-3-yl)(1-phenylethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with pentan-3-ylamine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or a similar hydrogenation catalyst .
Another method involves the Leuckart reaction, where acetophenone is reacted with ammonium formate to produce the desired amine . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(Pentan-3-yl)(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pentan-3-yl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation: Imines, oximes
Reduction: Saturated amines
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
(Pentan-3-yl)(1-phenylethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral resolving agent.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications .
Mechanism of Action
The mechanism of action of (Pentan-3-yl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The compound may influence various biochemical pathways, including those involved in neurotransmission and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simpler analog with a similar structure but lacking the pentan-3-yl group.
Amphetamine: A well-known stimulant with a phenylethylamine backbone and additional functional groups.
Methamphetamine: A potent central nervous system stimulant with structural similarities to phenylethylamine.
Uniqueness
(Pentan-3-yl)(1-phenylethyl)amine is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(1-phenylethyl)pentan-3-amine |
InChI |
InChI=1S/C13H21N/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3 |
InChI Key |
LYNMSGXKHJLNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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